5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules. Its structural similarity to purine bases makes it a candidate for designing molecules that can interact with nucleic acid-binding proteins .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its electronic properties and reactivity.
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the methyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The bromine atom provides a handle for further functionalization, while the methyl group can influence its solubility and biological interactions .
Properties
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVTVFZJSQFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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